molecular formula C23H17F3N4O B10758685 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide CAS No. 882664-95-1

3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide

Cat. No.: B10758685
CAS No.: 882664-95-1
M. Wt: 422.4 g/mol
InChI Key: YEIASMOUYNOXGA-UHFFFAOYSA-N
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Description

3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The compound has a molecular formula of C21H15F3N4O and a molecular weight of 396.3652 g/mol .

Preparation Methods

The synthesis of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves the following steps:

Chemical Reactions Analysis

3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases involving abnormal cell growth and proliferation.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2), where the compound acts as an inhibitor . This inhibition can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth.

Comparison with Similar Compounds

3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can be compared with other quinazolinamine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against VEGFR2 .

Properties

CAS No.

882664-95-1

Molecular Formula

C23H17F3N4O

Molecular Weight

422.4 g/mol

IUPAC Name

3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C23H17F3N4O/c1-13-5-6-15(21(31)29-18-4-2-3-17(11-18)23(24,25)26)10-19(13)14-7-8-20-16(9-14)12-28-22(27)30-20/h2-12H,1H3,(H,29,31)(H2,27,28,30)

InChI Key

YEIASMOUYNOXGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)N

Origin of Product

United States

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